molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2703113
CAS No.: 941949-89-9
M. Wt: 456.58
InChI Key: HZPRMLGZWRSMDA-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound featuring distinct functional groups like sulfonamides and tetrahydroquinolines. The presence of these functional groups confers the compound unique chemical and biological properties, making it of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves multiple steps. It often starts with the preparation of tetrahydroquinoline intermediates, followed by sulfonation and coupling reactions to introduce the biphenyl sulfonamide groups.

Industrial Production Methods

For large-scale production, standard methodologies involve:

  • Step 1: Formation of the tetrahydroquinoline backbone under conditions such as hydrogenation of quinoline.

  • Step 2: Sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

  • Step 3: Coupling with biphenyl sulfonamide derivatives under catalytic conditions to complete the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, altering its functional groups and potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert sulfonyl groups to sulfonamides, impacting its biological activity.

  • Substitution: Aromatic and nucleophilic substitutions are common, leading to derivatives with varied functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, alkylating agents under catalytic conditions.

Major Products

Scientific Research Applications

Chemistry

Used in the synthesis of more complex molecules, as a building block in organic synthesis, and in studying reaction mechanisms.

Biology

Exhibits potential as a lead compound in drug discovery, given its structural complexity and biological activity.

Medicine

Investigated for possible therapeutic effects, including antibacterial, antifungal, and anticancer activities.

Industry

Applications in the development of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide interacts with various molecular targets, such as enzymes and receptors, modulating their activity. It can bind to protein active sites, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

  • N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-naphthyl]-4-sulfonamide

Uniqueness

The presence of ethylsulfonyl and biphenyl sulfonamide groups distinguishes N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide from its counterparts, providing it with unique chemical reactivity and biological activity profiles.

There you have it, a full rundown of this compound. Fascinating stuff! Anything else you’re curious about?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPRMLGZWRSMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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